

Ethyl Nitroacetate: A Comprehensive Technical Guide to Physical and Spectral Properties

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Compound of Interest

Compound Name: Ethyl nitroacetate

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Introduction

Ethyl nitroacetate is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the nitroacetic ester moiety in the synthesis of various organic compounds, including amino acids and heterocyclic systems. Its utility is underscored by the presence of a reactive methylene group activated by both the nitro and the ester functionalities. This guide provides an in-depth overview of the essential physical and spectral data of **ethyl nitroacetate**, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **ethyl nitroacetate** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Formula	C ₄ H ₇ NO ₄
Molecular Weight	133.10 g/mol [1]
Appearance	Clear colorless to pale yellow liquid[2]
Boiling Point	105-107 °C at 25 mmHg[1][3][4] 93-95 °C at 10 mmHg[5][6]
Density	1.199 g/mL at 25 °C[1][3][4]
Refractive Index (n _D ²⁰)	1.4220-1.4270[2] ~1.424[3][5]
Flash Point	92 °C (197.6 °F) - closed cup[7][8]
Solubility	Slightly soluble in water. Soluble in chloroform and ethyl acetate.[4][5]
pKa	5.79[9]

Spectral Data

The following tables summarize the key spectral data for **ethyl nitroacetate**, which are essential for its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of **ethyl nitroacetate** in CDCl₃ exhibits three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.20	Singlet	2H	NO ₂ -CH ₂ -COO
~4.32	Quartet	2H	O-CH ₂ -CH ₃
~1.33	Triplet	3H	O-CH ₂ -CH ₃

(Data sourced from experiments run at 400 MHz in CDCl₃)[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectral data for **ethyl nitroacetate** are presented below. These estimations are based on the known chemical shifts for ethyl acetate and the expected electronic effects of the nitro group.

Chemical Shift (δ , ppm) (Predicted)	Carbon Assignment
~165	C=O
~75	NO ₂ -CH ₂ -COO
~62	O-CH ₂ -CH ₃
~14	O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy

The IR spectrum of **ethyl nitroacetate** shows characteristic absorption bands for its functional groups. The data below corresponds to a neat (liquid film) sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1750 - 1735	Strong	C=O (ester) stretching
~1550	Strong	NO ₂ asymmetric stretching[10]
~1365	Strong	NO ₂ symmetric stretching[10]
~1300 - 1000	Strong	C-O (ester) stretching[11]
~2975 - 2845	Medium	C-H (aliphatic) stretching

MS (Mass Spectrometry)

The mass spectrum of **ethyl nitroacetate** provides information about its molecular weight and fragmentation pattern under electron impact (EI) ionization.

m/z	Relative Intensity	Assignment
133	Low	[M] ⁺ (Molecular ion)
88	High (Base Peak)	[M - NO ₂] ⁺ or [M - C ₂ H ₅] ⁺
59	Moderate	[COOCH ₃] ⁺ or [C ₂ H ₃ O ₂] ⁺
42	Moderate	[C ₂ H ₂ O] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the synthesis of **ethyl nitroacetate** and its characterization by various spectroscopic techniques are provided below.

Synthesis of Ethyl Nitroacetate from Ethyl Acetoacetate

This protocol describes a common method for the synthesis of **ethyl nitroacetate**.

Materials:

- Acetic anhydride

- Concentrated sulfuric acid
- Ethyl acetoacetate
- 90% Nitric acid
- Ethanol
- Anhydrous sodium carbonate

Procedure:

- Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.
- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add a portion of the acetic anhydride solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add ethyl acetoacetate to the flask, maintaining the temperature between 0-5 °C.[3]
- In a separate addition funnel, place 90% nitric acid and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[3]
- After the addition is complete, stir the mixture at 0-5 °C for a specified time.
- Pour the reaction mixture into ice-cold ethanol and stir.[3]
- The mixture can be heated to 40 °C for 2 hours to ensure the completion of the reaction.[3]
- Neutralize the solution with anhydrous sodium carbonate and stir for ten minutes.[3]
- Filter the mixture and remove the volatile components under vacuum.[3]
- Purify the crude product by distillation under reduced pressure to obtain pure **ethyl nitroacetate**. [3]

Spectroscopic Analysis Protocols

^1H and ^{13}C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of **ethyl nitroacetate** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
- For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[\[6\]](#)
- Process the acquired Free Induction Decay (FID) data by applying Fourier transformation.
- Reference the spectra using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H NMR, δ 77.16 ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

Infrared (IR) Spectroscopy:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Acquire a background spectrum of the clean, empty crystal.
- Place a small drop of neat **ethyl nitroacetate** directly onto the ATR crystal.
- Acquire the sample spectrum.
- The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

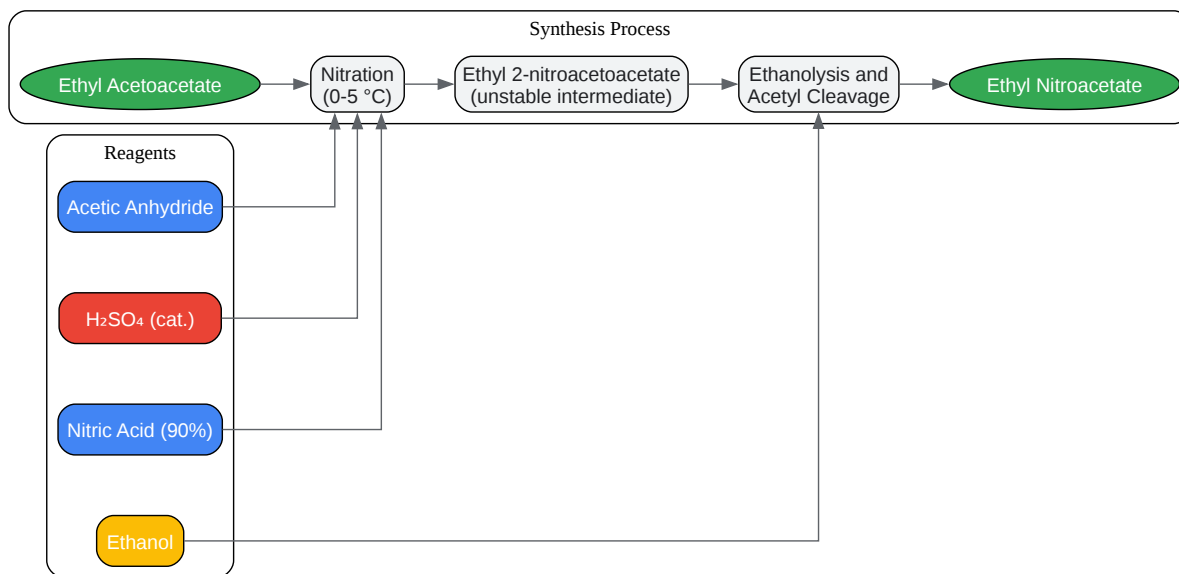
- Introduce a small amount of **ethyl nitroacetate** into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

- Use Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.
- The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

Synthesis Workflow of Ethyl Nitroacetate

The following diagram illustrates the synthesis of **ethyl nitroacetate** from ethyl acetoacetate.



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Caption: Synthesis of **ethyl nitroacetate** from ethyl acetoacetate.

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